
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol is an organic compound characterized by its unique structure, which includes a hexenol backbone substituted with a methyl group and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 5-methyl-1-pentene.
Grignard Reaction: The key step involves a Grignard reaction where 3,4,5-trimethoxybenzaldehyde is reacted with a Grignard reagent derived from 5-methyl-1-pentene. This reaction is typically carried out in anhydrous ether under an inert atmosphere.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)-2-propanone: Similar structure but with a propanone backbone.
3,4,5-Trimethoxybenzyl alcohol: Contains the same trimethoxyphenyl group but with a benzyl alcohol backbone.
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-pentanol: Similar structure but with a pentanol backbone.
Uniqueness
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol is unique due to its hexenol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
66596-48-3 |
|---|---|
Molekularformel |
C16H24O4 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
(E)-5-methyl-1-(3,4,5-trimethoxyphenyl)hex-1-en-3-ol |
InChI |
InChI=1S/C16H24O4/c1-11(2)8-13(17)7-6-12-9-14(18-3)16(20-5)15(10-12)19-4/h6-7,9-11,13,17H,8H2,1-5H3/b7-6+ |
InChI-Schlüssel |
AXDIIKRMSJUGOR-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C)CC(/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O |
Kanonische SMILES |
CC(C)CC(C=CC1=CC(=C(C(=C1)OC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


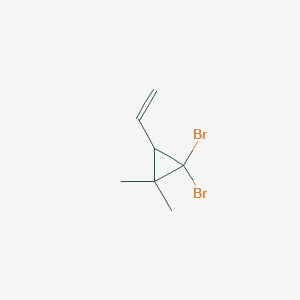
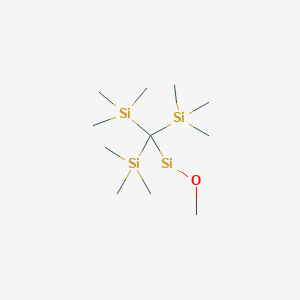

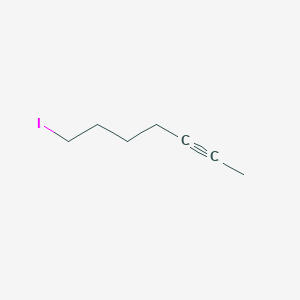
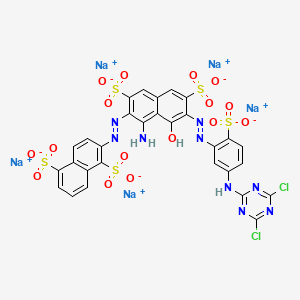


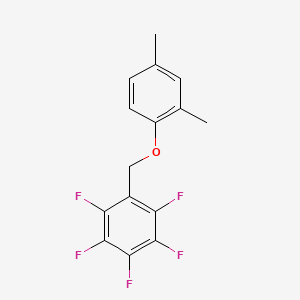

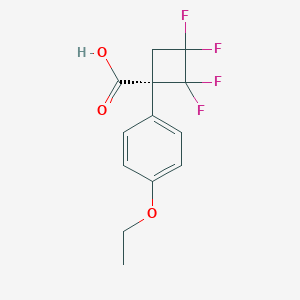
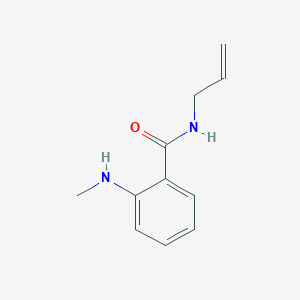
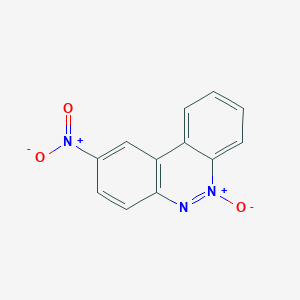
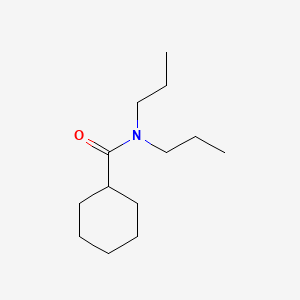
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
